![molecular formula C21H21NO5 B6190754 (3R,5R)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methylmorpholine-3-carboxylic acid CAS No. 2227840-94-8](/img/no-structure.png)
(3R,5R)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methylmorpholine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of fluorenylmethyloxycarbonyl (Fmoc) based on its structure . Fmoc is a protective group used in peptide synthesis. The Fmoc group is often used because it can be removed under mild basic conditions, which helps to prevent damage to the peptide .
Molecular Structure Analysis
The molecular structure of Fmoc derivatives generally includes a fluorenyl ring system attached to a carbonyl group, which is then linked to an amino acid . The specific structure of your compound would depend on the exact nature of the “5-methylmorpholine-3-carboxylic acid” portion of the molecule.Chemical Reactions Analysis
In peptide synthesis, Fmoc derivatives typically undergo a deprotection reaction where the Fmoc group is removed under basic conditions . This allows the amino acid to react with the next amino acid in the sequence.Physical And Chemical Properties Analysis
Fmoc derivatives are typically solid at room temperature . They tend to have high molecular weights due to the large size of the fluorenyl ring system .Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (3R,5R)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methylmorpholine-3-carboxylic acid involves the protection of the amine group, followed by the alkylation of the protected amine with 3-methyl-1-butanol. The resulting product is then deprotected to yield the desired compound.", "Starting Materials": [ "3-methyl-1-butanol", "(3R,5R)-5-methylmorpholine-3-carboxylic acid", "9H-fluorene", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "N,N-diisopropylethylamine (DIPEA)", "Methanol", "Dichloromethane", "Ethyl acetate", "Acetic acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Protection of the amine group of (3R,5R)-5-methylmorpholine-3-carboxylic acid using fluorenylmethoxycarbonyl (Fmoc) chloride in the presence of DIPEA and DMAP in dichloromethane.", "Alkylation of the protected amine with 3-methyl-1-butanol in the presence of DCC and DMAP in dichloromethane.", "Deprotection of the Fmoc group using 20% piperidine in DMF.", "Purification of the crude product by column chromatography using ethyl acetate and methanol as eluents.", "Acidification of the purified product with acetic acid.", "Extraction of the acidified product with dichloromethane.", "Washing of the organic layer with sodium bicarbonate solution and brine.", "Drying of the organic layer over sodium sulfate.", "Concentration of the organic layer to yield the desired product as a white solid." ] } | |
CAS RN |
2227840-94-8 |
Molecular Formula |
C21H21NO5 |
Molecular Weight |
367.4 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.